molecular formula C18H21ClN2O B8396335 3-(p-Chloro-alpha,alpha-dimethylbenzyl)-1-ethyl-1-phenylurea

3-(p-Chloro-alpha,alpha-dimethylbenzyl)-1-ethyl-1-phenylurea

Cat. No. B8396335
M. Wt: 316.8 g/mol
InChI Key: QHPUHMCSYPUGOE-UHFFFAOYSA-N
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Patent
US04143061

Procedure details

A solution of 3.9 g of p-chloro-α,α-dimethylbenzyl isocyanate, prepared from the corresponding cyanide in the same way as in Synthesis Example 1, in 20 ml of toluene was added to 2.7 g of N-ethylaniline and the mixture was heated under reflux for 3 hours. After allowing the reaction mixture to cool, the mixture was washed successively with 2N hydrochloric acid, 2N aqueous sodium hydroxide and water. The organic layer was dried over anhydrous sulfate and the solvent was removed by distillation under reduced pressure to obtain 6.2 g of the title compound as a light brown oily substance.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]([C:6]([N:9]=[C:10]=[O:11])([CH3:8])[CH3:7])=[CH:4][CH:3]=1.[C-]#N.[CH2:16]([NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH3:17]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([NH:9][C:10](=[O:11])[N:18]([CH2:16][CH3:17])[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)([CH3:8])[CH3:7])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
ClC1=CC=C(C(C)(C)N=C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
the mixture was washed successively with 2N hydrochloric acid, 2N aqueous sodium hydroxide and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(C)(C)NC(N(C2=CC=CC=C2)CC)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.